
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core linked to a diphenylaniline moiety.
Méthodes De Préparation
The synthesis of 4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline typically involves organic synthetic routes. One common method includes the nucleophilic substitution reaction of key intermediates with phenoxazine units . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenoxazine derivatives with different functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Phenoxazine derivatives have shown potential as antitumor agents, with applications in chemotherapy.
Medicine: The compound’s antioxidant and anti-inflammatory properties make it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with molecular targets such as enzymes and receptors. For instance, phenoxazine derivatives can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The compound’s structure allows it to interact with various molecular pathways, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be compared with other phenoxazine derivatives such as 4-(10H-Phenoxazin-10-yl)benzaldehyde and 4-(10H-Phenoxazin-10-yl)benzonitrile . These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its diphenylaniline moiety, which enhances its photophysical properties and makes it suitable for applications in OLEDs and other electronic materials.
Propriétés
Formule moléculaire |
C30H22N2O |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
4-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)25-19-21-26(22-20-25)32-27-15-7-9-17-29(27)33-30-18-10-8-16-28(30)32/h1-22H |
Clé InChI |
KKKBOLYXONAQCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


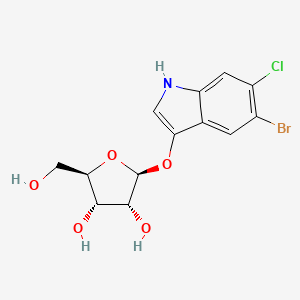
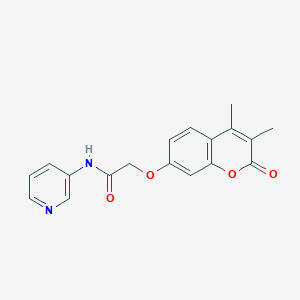
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

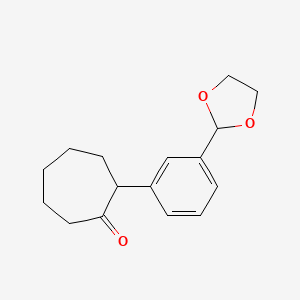

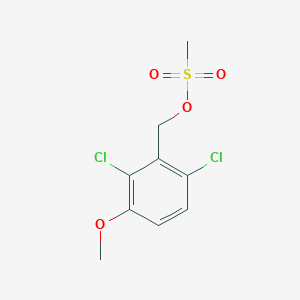
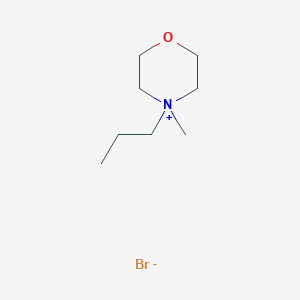
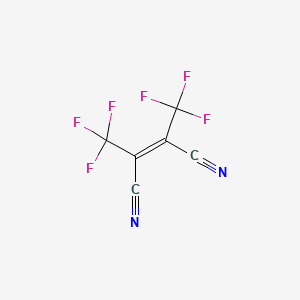
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)



![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
